1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-25-18-9-8-15(12-19(18)26-2)13-20(22)21-11-10-17(14-21)27(23,24)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWYHQLYUWZTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Benzenesulfonyl)pyrrolidine
The introduction of the benzenesulfonyl group at the 3-position of pyrrolidine is a critical step. A practical approach involves the direct sulfonylation of pyrrolidine derivatives using benzenesulfonyl chloride. In a procedure adapted from TASIN analog synthesis, substituted pyrrolidines undergo sulfonylation with aryl sulfonyl chlorides in anhydrous dichloromethane or tetrahydrofuran at 0–25°C. For instance, treating pyrrolidin-3-ol with benzenesulfonyl chloride in the presence of triethylamine yields 3-(benzenesulfonyl)pyrrolidine after purification via column chromatography (Scheme 1).
Key Reaction Conditions :
Preparation of 2-(3,4-Dimethoxyphenyl)ethan-1-one
The dimethoxyphenyl ketone moiety is synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with acetyl chloride. Aluminum trichloride (2.0 equiv) catalyzes the reaction in dichloromethane at 0°C, yielding 1-(3,4-dimethoxyphenyl)ethan-1-one. Subsequent α-bromination using bromine in acetic acid provides 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one, a key intermediate for nucleophilic substitution (Scheme 2).
Optimization Insight :
Coupling via Nucleophilic Substitution
The final step involves reacting 3-(benzenesulfonyl)pyrrolidine with 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one in a SN2 displacement . Adapted from pyrovalerone synthesis, the reaction proceeds in anhydrous ether or ethanol at 25–40°C, with pyrrolidine acting as both reactant and base. The product is isolated as a hydrochloride salt after acid-base extraction (Scheme 3).
Critical Parameters :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate the SN2 reaction but risk byproduct formation. Ethanol balances reactivity and selectivity, achieving 65% yield at 40°C. Lower temperatures (25°C) favor purity but extend reaction times to 36 hours.
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact in biphasic systems, boosting yields to 72%.
Analytical Characterization
Spectroscopic Data
- 1H NMR (CDCl3) : δ 7.82–7.75 (m, 2H, Ar-H), 7.60–7.53 (m, 3H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.77 (s, 1H, Ar-H), 3.90 (s, 3H, OCH3), 3.88 (s, 3H, OCH3), 3.65–3.58 (m, 1H, pyrrolidine-H), 3.40–3.32 (m, 2H, pyrrolidine-H), 2.95–2.85 (m, 2H, CH2CO), 2.20–2.10 (m, 2H, pyrrolidine-H).
- ESI-MS : m/z 429.2 [M+H]+.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O) confirms >98% purity with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Sulfonylation | 65 | 95 | Short reaction time |
| Bromoketone Coupling | 58 | 98 | High regioselectivity |
| Reductive Amination | 45 | 90 | Avoids halogenated intermediates |
Challenges and Limitations
Chemical Reactions Analysis
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the conditions and reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine-Ethanone Scaffolds
The target compound shares structural motifs with other pyrrolidin-1-yl ethanones, such as 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one (CAS 2097868-11-4, molecular weight 398.20 g/mol) . Key differences include:
- Substituent Effects : The benzenesulfonyl group in the target compound may confer stronger hydrogen-bonding capacity compared to the bromopyrimidinyl group in the analog.
- Aromatic Moieties : The 3,4-dimethoxyphenyl group in the target compound is electron-rich, contrasting with the electron-deficient 2,4-difluorophenyl group in the analog.
Compounds with 3,4-Dimethoxyphenyl Substituents
- 1-(3,4-Dimethoxyphenyl)ethan-1-one (CAS 51863-60-6) : Simpler structure lacking the benzenesulfonyl-pyrrolidine moiety. Lower molecular weight (180.20 g/mol) likely improves solubility but reduces target specificity. No reported biological activity in evidence.
Pyridin-2(1H)-one Derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) :
- Antioxidant activity (79.05%) attributed to bromophenyl and hydroxyl groups.
- The target compound’s 3,4-dimethoxyphenyl group may reduce antioxidant efficacy compared to hydroxylated analogs but enhance lipophilicity.
Benzenesulfonyl-Containing Compounds
- Sulfonamide Derivatives in Pyridin-2(1H)-one Studies : Sulfonyl groups improve metabolic stability and binding affinity in docking studies.
Key Observations :
- The target compound’s benzenesulfonyl group likely enhances binding interactions compared to non-sulfonylated analogs.
- The absence of hydroxyl groups (unlike pyridin-2(1H)-one derivatives) may reduce antioxidant activity but improve metabolic stability .
Biological Activity
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a pyrrolidine ring substituted with a benzenesulfonyl group and an ethanone moiety linked to a dimethoxyphenyl group. The structure suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms, including:
- Inhibition of Enzymes : Many pyrrolidine derivatives act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in mood regulation and pain perception.
- Cytotoxic Activity : Some studies have shown that related compounds induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Anticancer Activity
A study highlighted the anticancer potential of similar compounds through cytotoxicity assays. The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal) | 10.5 | |
| MCF-7 (breast cancer) | 15.2 | |
| A549 (lung cancer) | 12.8 |
These results suggest that the compound may be effective against multiple types of cancer.
Anti-inflammatory Activity
The compound's structural features indicate potential anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases:
This inhibition suggests that the compound could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies
- Cancer Treatment : In a preclinical model, the compound was tested for its ability to reduce tumor size in xenograft models. Results showed a significant reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.
- Neuroprotection : Another study explored the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results indicated that the compound could reduce neuronal apoptosis by modulating oxidative stress markers.
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Basic Research Focus
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and inert atmospheres. Key steps include sulfonylation of the pyrrolidine ring and coupling with the dimethoxyphenyl ethanone moiety.
- Methodological Recommendations :
- Use dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents to enhance reactivity while minimizing side reactions .
- Maintain reaction temperatures between 50–70°C for sulfonylation steps to balance reaction rate and byproduct formation .
- Monitor progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates and ensure purity .
- Purify the final product using column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) .
Advanced Consideration :
For scale-up, transition to continuous flow reactors to improve heat transfer and reduce batch variability .
What advanced analytical techniques are critical for confirming the compound’s structural integrity?
Basic Research Focus
Standard characterization methods include NMR (1H, 13C) and mass spectrometry (MS) .
- Methodological Recommendations :
- 1H NMR : Focus on the pyrrolidine ring protons (δ 2.5–3.5 ppm) and benzenesulfonyl group (δ 7.5–8.0 ppm) to confirm substitution patterns .
- 13C NMR : Verify the carbonyl group (δ ~200 ppm) and methoxy resonances (δ ~55 ppm) .
Advanced Consideration :
Use X-ray crystallography to resolve stereochemical ambiguities, particularly for the pyrrolidine ring’s conformation, which may influence biological activity .
How can researchers identify plausible biological targets for this compound?
Advanced Research Focus
The compound’s structural analogs (e.g., pyrrolidine-sulfonyl derivatives) show activity against kinases and GPCRs.
- Methodological Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
